N-{3'-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
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Overview
Description
N-{3’-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spiro-indole-thiadiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multiple steps. One common approach involves the formation of the spiro-indole-thiadiazole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a thiadiazole precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{3’-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3’-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-(piperidin-1-yl)ethyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide
- **N-{3’-acetyl-5-methyl-2-oxo-1-[2-(morpholin-1-yl)ethyl]-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide
Uniqueness
N-{3’-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27N5O3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-acetyl-5'-methyl-2'-oxo-1'-(2-piperidin-1-ylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C21H27N5O3S/c1-14-7-8-18-17(13-14)21(26(16(3)28)23-20(30-21)22-15(2)27)19(29)25(18)12-11-24-9-5-4-6-10-24/h7-8,13H,4-6,9-12H2,1-3H3,(H,22,23,27) |
InChI Key |
JUYHHLVKNBGYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCN4CCCCC4 |
Origin of Product |
United States |
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